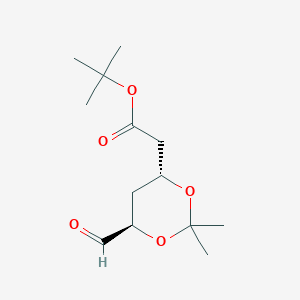![molecular formula C4H3N5S2 B13115452 7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol CAS No. 62871-67-4](/img/structure/B13115452.png)
7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system that includes a thiadiazole and a pyrimidine ring, which contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiadiazole with a suitable pyrimidine derivative in the presence of a cyclizing agent such as phosphorus oxychloride or polyphosphoric acid . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the successful formation of the fused ring system.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiadiazole ring or the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced thiadiazole derivatives, and substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-5-thio-thiazolo[4,5-d]pyrimidine: This compound shares a similar fused ring system but differs in the position and nature of the substituents.
Thiazolo[5,4-d]pyrimidine derivatives: These compounds have variations in the substituents on the thiazole and pyrimidine rings, leading to different chemical and biological properties.
Uniqueness
7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol is unique due to its specific ring fusion and the presence of both an amino group and a thiol group. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to other similar compounds .
Propiedades
Número CAS |
62871-67-4 |
|---|---|
Fórmula molecular |
C4H3N5S2 |
Peso molecular |
185.2 g/mol |
Nombre IUPAC |
7-amino-6H-thiadiazolo[5,4-d]pyrimidine-5-thione |
InChI |
InChI=1S/C4H3N5S2/c5-2-1-3(11-9-8-1)7-4(10)6-2/h(H3,5,6,7,10) |
Clave InChI |
PMUWYAUFNZXJPC-UHFFFAOYSA-N |
SMILES canónico |
C12=C(NC(=S)N=C1SN=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)
![tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)

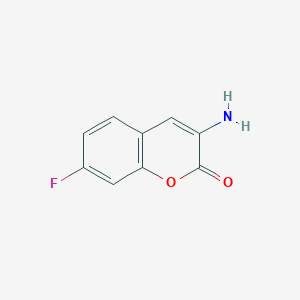
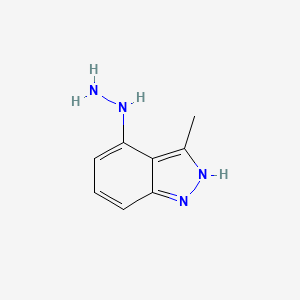
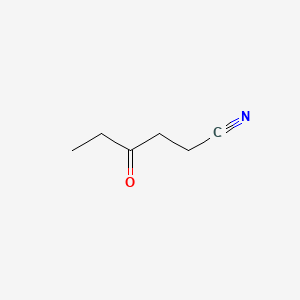
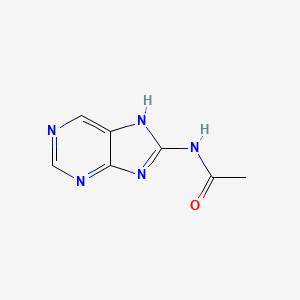
![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)

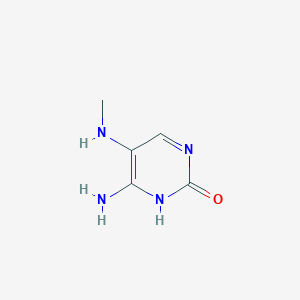
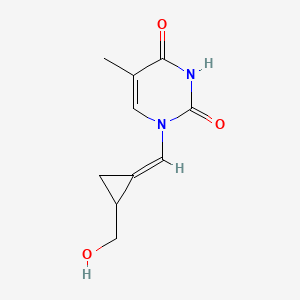
![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
